molecular formula C17H15FN2O2S B5798256 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-fluorophenoxy)acetamide

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-fluorophenoxy)acetamide

Número de catálogo B5798256
Peso molecular: 330.4 g/mol
Clave InChI: XCZVVAFDLKUHEO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-fluorophenoxy)acetamide, also known as TAK-659, is a novel inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B-cell receptor signaling pathway, which plays a critical role in the development and function of B cells. The dysregulation of B-cell receptor signaling has been implicated in various diseases, including B-cell malignancies, autoimmune disorders, and allergic diseases. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

Mecanismo De Acción

BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane and phosphorylates downstream targets, leading to the activation of various signaling pathways. Inhibition of BTK by N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-fluorophenoxy)acetamide blocks this signaling cascade, leading to the suppression of B-cell activation and proliferation. In addition, BTK inhibition by N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-fluorophenoxy)acetamide has been shown to modulate the tumor microenvironment, leading to the activation of anti-tumor immune responses.
Biochemical and physiological effects:
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-fluorophenoxy)acetamide has been shown to selectively inhibit BTK, with minimal off-target effects on other kinases. In preclinical studies, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-fluorophenoxy)acetamide has demonstrated potent anti-tumor activity in various B-cell malignancies, including CLL, MCL, and DLBCL. N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-fluorophenoxy)acetamide has also been shown to modulate the tumor microenvironment, leading to the activation of anti-tumor immune responses. In addition, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-fluorophenoxy)acetamide has shown favorable pharmacokinetic properties, including good oral bioavailability and a long half-life.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-fluorophenoxy)acetamide in lab experiments include its potent and selective inhibition of BTK, its favorable pharmacokinetic properties, and its ability to modulate the tumor microenvironment. However, the limitations of using N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-fluorophenoxy)acetamide in lab experiments include the lack of data on its potential toxicity and side effects, as well as the limited availability of the compound for research purposes.

Direcciones Futuras

Future research directions for N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-fluorophenoxy)acetamide include the evaluation of its safety and efficacy in clinical trials for the treatment of B-cell malignancies. In addition, further studies are needed to elucidate the mechanisms of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-fluorophenoxy)acetamide and its potential applications in other diseases, such as autoimmune disorders and allergic diseases. Furthermore, the development of new BTK inhibitors with improved pharmacokinetic properties and selectivity is an area of active research. Finally, the combination of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-fluorophenoxy)acetamide with other anti-cancer agents and immunotherapies is a promising strategy for enhancing its anti-tumor activity and overcoming drug resistance.

Métodos De Síntesis

The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-fluorophenoxy)acetamide involves several steps, including the preparation of the key intermediate 3-cyano-4,5,6,7-tetrahydro-1-benzothiophene and the coupling of the intermediate with 2-fluorophenoxyacetic acid. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-fluorophenoxy)acetamide has been described in detail in a patent application (US20150141729A1).

Aplicaciones Científicas De Investigación

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-fluorophenoxy)acetamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-fluorophenoxy)acetamide has demonstrated potent and selective inhibition of BTK, leading to the suppression of B-cell receptor signaling and the induction of apoptosis (programmed cell death) in cancer cells. N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-fluorophenoxy)acetamide has also shown synergistic effects with other anti-cancer agents, such as venetoclax and lenalidomide, in preclinical models.

Propiedades

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O2S/c18-13-6-2-3-7-14(13)22-10-16(21)20-17-12(9-19)11-5-1-4-8-15(11)23-17/h2-3,6-7H,1,4-5,8,10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCZVVAFDLKUHEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)COC3=CC=CC=C3F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2-fluorophenoxy)acetamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.